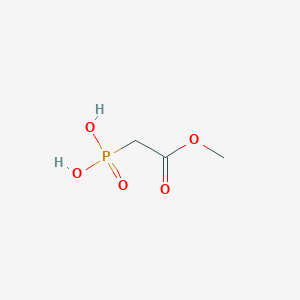

(2-Methoxy-2-oxoethyl)phosphonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

40962-37-6 |

|---|---|

Molekularformel |

C3H7O5P |

Molekulargewicht |

154.06 g/mol |

IUPAC-Name |

(2-methoxy-2-oxoethyl)phosphonic acid |

InChI |

InChI=1S/C3H7O5P/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H2,5,6,7) |

InChI-Schlüssel |

LLJFNWVJKMVHIL-UHFFFAOYSA-N |

SMILES |

COC(=O)CP(=O)(O)O |

Kanonische SMILES |

COC(=O)CP(=O)(O)O |

Synonyme |

acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Building Block for Phosphonate Derivatives

(2-Methoxy-2-oxoethyl)phosphonic acid serves as a crucial building block in the synthesis of various phosphonate derivatives. It is particularly noted for its application in the preparation of the Still-Gennari reagent, which is essential for synthesizing α,β-unsaturated carbonyl compounds. These compounds are vital in pharmaceutical development and other chemical syntheses due to their biological activity and utility as intermediates.

1.2 Microwave-Assisted Synthesis

The compound can undergo microwave-assisted synthesis techniques, significantly improving reaction times and yields when converting to bis(trimethylsilyl) esters. This method not only enhances efficiency but also allows for the integration of (2-methoxy-2-oxoethyl)phosphonic acid into more complex synthetic pathways.

Biological Activities

2.1 Pharmacological Potential

Research indicates that (2-methoxy-2-oxoethyl)phosphonic acid exhibits biological activities that may be relevant in pharmacological contexts. Preliminary studies suggest potential cardioprotective effects against oxidative stress-induced vascular complications. This opens avenues for further investigation into its metabolic pathways and interactions with cellular targets, making it a candidate for drug development.

2.2 Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological molecules, aiming to elucidate the mechanisms by which it exerts its effects. Understanding these interactions is crucial for optimizing its applications in therapeutic contexts.

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to (2-methoxy-2-oxoethyl)phosphonic acid, highlighting their structures and unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-(4-Chloro-1-methylindol-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl phosphonic acid | Contains indole moiety | Potential anticancer properties |

| Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate | Hydroxy group enhances reactivity | Used as a photoremovable protecting group |

| Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate | Bis(trimethylsilyl) derivative | Enhanced stability and reactivity |

These compounds illustrate the diversity within phosphonic acids and their derivatives, showcasing variations in biological activity, stability, and synthetic utility.

Case Studies

4.1 Synthesis of Still-Gennari Reagent

A detailed study on the synthesis of the Still-Gennari reagent via (2-methoxy-2-oxoethyl)phosphonic acid highlights its importance in organic synthesis. The synthesis involved treating trimethyl phosphonoacetate with trimethylsilyl bromide followed by cationic exchange resin treatment to yield moderate results (up to 68% yield). The study emphasizes the need for optimizing reaction conditions to improve yields further .

4.2 Cytotoxicity Evaluation

In another study focusing on phosphonates derived from natural products, the incorporation of methylene phosphonate moieties was explored for their cytotoxic potential against cancer cells. While specific results regarding (2-methoxy-2-oxoethyl)phosphonic acid were not detailed, the methodology underscores the relevance of phosphonates in developing therapeutic agents against malignancies .

Vergleich Mit ähnlichen Verbindungen

(2-Ethoxy-2-oxoethyl)phosphonic Acid

Replacing the methoxy group with ethoxy results in a homolog with altered electronic and steric properties. NMR studies (³¹P and ¹H) confirm distinct spectral shifts between these derivatives, reflecting electronic differences .

Carboxylic Acid Analogues (e.g., Glycine)

Phosphonic acids exhibit stronger binding to metal oxides (e.g., SnO₂) than carboxylic acids due to their tetrahedral geometry and higher acidity (pKa₁ ~2–3 vs. ~4–5 for carboxylic acids) . For example, in perovskite solar cells, phosphonic acid-based interlayers enhance stability by forming robust surface anchors .

Table 1: pKa and log P Comparisons

Table 2: Enzyme Inhibition Profiles

Environmental and Regulatory Considerations

Phosphonic acids like fosetyl-Al and their derivatives accumulate in perennial plants, complicating residue detection in agricultural settings . Regulatory bodies define residues as combined fosetyl and phosphonic acid levels, reflecting their metabolic interconversion .

Vorbereitungsmethoden

Reaction Mechanism and Substrate Scope

The McKenna synthesis involves bis(trimethylsilyl) triflate (BTMS)-mediated dealkylation of dialkyl methylphosphonates. The reaction proceeds via nucleophilic attack at the electron-deficient phosphorus center, forming a bis(trimethylsilyl) ester intermediate that hydrolyzes to the target phosphonic acid. For (2-methoxy-2-oxoethyl)phosphonic acid, the precursor dialkyl ester undergoes silylation in acetonitrile (ACN) at 60°C, achieving quantitative conversion within 4–6 hours under conventional heating.

Solvent and Temperature Optimization

Studies show that solvent polarity critically influences reaction kinetics. Dimethylformamide (DMF) and sulfolane enhance reaction rates by stabilizing the transition state, enabling completion in 2 hours at 80°C. For example:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ACN | 60 | 6 | 94 |

| DMF | 80 | 2 | 98 |

| Sulfolane | 60 | 2 | >99 |

Data adapted from systematic screenings.

Microwave-Accelerated McKenna Synthesis

Advantages Over Conventional Heating

Microwave irradiation (MW-BTMS) reduces reaction times by 80–90% while avoiding thermal decomposition. For (2-methoxy-2-oxoethyl)phosphonic acid, MW-BTMS in ACN at 60°C achieves full conversion in 15–30 minutes, compared to 4–6 hours conventionally. The non-thermal microwave effect enhances molecular collisions, accelerating silylation without altering the electron-deficient transition state.

Comparative Performance Metrics

Key parameters for microwave vs. conventional methods:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 240–360 | 15–30 |

| Yield (%) | 82–91 | 94–98 |

| Purity (NMR) | >95% | >98% |

Notably, microwave protocols in sulfolane achieve >99% yield within 2 hours at 60°C, underscoring the synergy between solvent and irradiation.

Two-Step Synthesis via Garegg–Samuelsson Conditions

Step 1: Silylation of Trimethyl Phosphonoacetate

The first step involves converting trimethyl phosphonoacetate to methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate using BTMS. This intermediate forms in 98% yield within 2 hours at 40°C in DMF, leveraging the silylating agent’s high electrophilicity.

Step 2: Alkoxy Substitution with Trifluoroethanol

The silylated intermediate reacts with 2,2,2-trifluoroethanol under anhydrous conditions, displacing trimethylsilyl groups to yield methyl bis(2,2,2-trifluoroethyl)phosphonoacetate. Subsequent acid hydrolysis generates (2-methoxy-2-oxoethyl)phosphonic acid in 94% overall yield.

Critical Control Parameters

-

Moisture exclusion : Water induces premature hydrolysis, reducing yields by 20–30%.

-

Stoichiometry : A 2:1 molar ratio of trifluoroethanol to silylated intermediate ensures complete substitution.

Alternative Pathways and Emerging Strategies

Enzymatic Approaches

While biosynthetic routes for phosphonic acids like 2-aminoethylphosphonate (AEP) are well-documented, direct enzymatic synthesis of (2-methoxy-2-oxoethyl)phosphonic acid remains unexplored. Radical SAM enzymes, such as Fom3 in fosfomycin biosynthesis, demonstrate potential for C–P bond formation but require engineering to accommodate methoxy-oxoethyl motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.